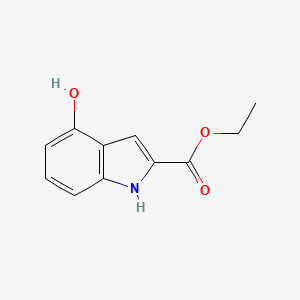

Ethyl 4-hydroxy-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-7-8(12-9)4-3-5-10(7)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZAFABAVBYFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10533935 | |

| Record name | Ethyl 4-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27737-56-0 | |

| Record name | Ethyl 4-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-hydroxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Ethyl 4-hydroxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this molecule, this guide also incorporates data from closely related indole derivatives to provide a broader context for its potential applications.

Core Chemical Properties

| Property | Value | Source Compound |

| Molecular Formula | C₁₁H₁₁NO₃ | This compound |

| Molecular Weight | 205.21 g/mol | This compound |

| Melting Point | 119-125 °C | ethyl 1H-indole-2-carboxylate[3] |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

Spectroscopic Data Overview

Detailed spectroscopic data for this compound is not extensively reported. However, the expected spectral characteristics can be inferred from the analysis of related indole-2-carboxylate derivatives. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the compound.

Expected Spectral Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the N-H proton, a quartet and a triplet for the ethyl ester group, and a signal for the hydroxyl proton. The exact chemical shifts would be influenced by the electron-donating hydroxyl group at the 4-position.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the indole core and the ethyl ester group. The carbon attached to the hydroxyl group is expected to be shifted downfield.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretching of the ester group, and C-H and C=C stretching vibrations of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the indole-2-carboxylate structure.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted indole-2-carboxylates.

Proposed Synthesis Workflow:

The following diagram illustrates a potential synthetic pathway, which could be adapted from known procedures for similar indole derivatives.

Figure 1: Proposed synthesis workflow for this compound.

General Experimental Protocol (Hypothetical):

-

Coupling Reaction: 2-Bromo-5-hydroxyaniline would be reacted with an appropriate coupling partner, such as an acetylene or an alkene derivative of ethyl pyruvate, in the presence of a palladium catalyst and a suitable base.

-

Cyclization: The resulting intermediate would then undergo an intramolecular cyclization to form the indole ring. This can often be achieved by heating in the presence of a catalyst or a suitable solvent.

-

Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not well-documented, the parent molecule, 4-hydroxyindole, has been identified as a potent inhibitor of amyloid fibril formation.[4] This suggests that this compound may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease, which are characterized by the aggregation of amyloid-β (Aβ) peptides.

Hypothetical Signaling Pathway of Amyloid Fibril Inhibition:

The following diagram illustrates a simplified, hypothetical pathway of how a 4-hydroxyindole derivative might interfere with the process of amyloid fibrillization.

References

- 1. Indoles | CymitQuimica [cymitquimica.com]

- 2. 27737-56-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Inhibition of amyloid fibril formation and cytotoxicity by hydroxyindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into Ethyl 4-hydroxy-1H-indole-2-carboxylate: A Technical Overview

This technical guide, therefore, provides a detailed analysis of the spectroscopic data for the parent compound, ethyl 1H-indole-2-carboxylate, as a foundational reference. Furthermore, it outlines a general experimental protocol for its synthesis and discusses the anticipated spectral modifications resulting from the introduction of a hydroxyl group at the C4 position of the indole ring.

Spectroscopic Data of Ethyl 1H-indole-2-carboxylate

The spectroscopic data for the parent compound, ethyl 1H-indole-2-carboxylate, is well-documented and serves as a crucial baseline for understanding the spectral characteristics of its derivatives.

| Spectroscopic Technique | Data for Ethyl 1H-indole-2-carboxylate | Expected Changes for Ethyl 4-hydroxy-1H-indole-2-carboxylate |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The ethyl ester protons exhibit a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm. The N-H proton signal is a broad singlet, often above δ 8.0 ppm. | The introduction of the electron-donating -OH group at C4 would likely cause an upfield shift (to lower ppm values) of the adjacent aromatic protons (H5, H7). The phenolic -OH proton would appear as a new, broad singlet, the chemical shift of which is dependent on solvent and concentration. |

| ¹³C NMR | The carbonyl carbon of the ester is typically found around δ 162 ppm. The aromatic carbons resonate in the region of δ 108-138 ppm. | The C4 carbon would show a significant downfield shift due to the direct attachment of the electronegative oxygen atom. The neighboring carbons (C3a, C5) would experience shifts influenced by the electronic effects of the hydroxyl group. |

| IR Spectroscopy | Characteristic peaks include a strong C=O stretching vibration for the ester at ~1700 cm⁻¹, N-H stretching at ~3300 cm⁻¹, and C-H stretching of the aromatic ring and ethyl group. | A broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would appear in the fingerprint region, typically between 1260 and 1000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z 189. | The molecular ion peak (M⁺) would be observed at m/z 205, corresponding to the molecular formula C₁₁H₁₁NO₃. |

Experimental Protocols

While a specific protocol for this compound is unavailable, a general and widely used method for the synthesis of the parent compound, ethyl 1H-indole-2-carboxylate, is the Fischer indole synthesis.

General Synthesis of Ethyl 1H-indole-2-carboxylate via Fischer Indole Synthesis

This procedure involves the reaction of phenylhydrazine with ethyl pyruvate.

Materials:

-

Phenylhydrazine

-

Ethyl pyruvate

-

Glacial acetic acid or another suitable acid catalyst (e.g., polyphosphoric acid)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of phenylhydrazine and ethyl pyruvate is prepared in a suitable solvent, often with an acid catalyst.

-

The reaction mixture is heated under reflux for a specified period, typically several hours, to facilitate the formation of the phenylhydrazone intermediate and its subsequent cyclization.

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated, often by the addition of water.

-

The solid product is collected by filtration, washed, and then purified by recrystallization from a suitable solvent like ethanol to yield pure ethyl 1H-indole-2-carboxylate.

Plausible Synthetic Pathway for this compound

A potential synthetic route to the target molecule could involve a multi-step process, likely starting from a substituted benzene derivative. The following diagram illustrates a hypothetical workflow for its synthesis.

Caption: A potential multi-step synthetic route to this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-hydroxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-hydroxy-1H-indole-2-carboxylate. This document details the predicted spectral data, a thorough experimental protocol for acquiring the spectrum, and a structural representation to aid in spectral assignment. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of indole derivatives.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values are based on the analysis of spectral data for structurally related compounds, including ethyl 1H-indole-2-carboxylate and various substituted 4-hydroxyindoles.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (Indole) | ~11.5 - 12.0 | br s | - | 1H |

| OH (Phenolic) | ~9.0 - 10.0 | br s | - | 1H |

| H-7 | ~7.10 - 7.20 | d | ~8.0 | 1H |

| H-6 | ~6.95 - 7.05 | t | ~8.0 | 1H |

| H-3 | ~6.80 - 6.90 | s | - | 1H |

| H-5 | ~6.60 - 6.70 | d | ~8.0 | 1H |

| -OCH₂CH₃ | ~4.30 - 4.40 | q | ~7.1 | 2H |

| -OCH₂CH₃ | ~1.30 - 1.40 | t | ~7.1 | 3H |

Note: The chemical shifts for the NH and OH protons are highly dependent on the solvent, concentration, and temperature and often appear as broad singlets.

Molecular Structure and Proton Numbering

The following diagram illustrates the molecular structure of this compound with the standardized numbering of the protons for correlation with the NMR data.

Caption: Molecular structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Sample Amount: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it is a good solvent for many indole derivatives and allows for the observation of exchangeable protons (NH and OH). Chloroform-d (CDCl₃) can also be used, but the exchangeable proton signals may be broader or exchange with residual water.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or swirl the vial to ensure the sample is completely dissolved.

-

Filtration (Optional but Recommended): To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Transfer to NMR Tube: Carefully transfer the solution to the NMR tube.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Instrument Parameters (400 MHz Spectrometer)

The following are typical acquisition parameters. These may need to be adjusted based on the specific instrument and sample concentration.

-

Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Temperature: 298 K (25 °C).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.

-

Receiver Gain (RG): This is typically set automatically by the instrument's autogain function.

-

Acquisition Time (AQ): Approximately 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration if quantitative analysis is required.

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to cover all proton signals.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp lines.

Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm).

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding proton in the molecule based on its chemical shift, multiplicity, coupling constant, and integration.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in ¹H NMR spectroscopy.

Caption: Experimental workflow for ¹H NMR analysis.

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 4-hydroxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 4-hydroxy-1H-indole-2-carboxylate. Due to the limited availability of published experimental ¹³C NMR data for this specific compound, this document presents a predicted spectrum based on established spectroscopic principles and data from closely related analogs. It also includes a comprehensive, generalized experimental protocol for the acquisition of such data, intended to serve as a practical reference for researchers in the field.

Introduction to the Spectroscopic Analysis of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activity. The precise characterization of substituted indoles is crucial for drug discovery and development. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule, enabling the unambiguous identification and structural elucidation of novel compounds. This guide focuses on this compound, a derivative with potential applications in pharmaceutical research.

Predicted ¹³C NMR Data

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |

| C-2 | ~130 |

| C-3 | ~103 |

| C-3a | ~128 |

| C-4 | ~150 |

| C-5 | ~105 |

| C-6 | ~122 |

| C-7 | ~110 |

| C-7a | ~137 |

| C=O | ~162 |

| -OCH₂- | ~61 |

| -CH₃ | ~14 |

Disclaimer: The chemical shifts presented in this table are theoretical predictions and should be confirmed by experimental data.

Structural Representation and Numbering

To facilitate the interpretation of NMR data, a clear and consistent numbering system for the carbon atoms of this compound is essential.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Analysis

The following section provides a detailed, generalized methodology for the acquisition of ¹³C NMR data for indole derivatives, which can be adapted for this compound.

4.1. Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum. Purification can be achieved by techniques such as recrystallization or column chromatography.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for indole derivatives due to its excellent solubilizing power. Other potential solvents include chloroform-d (CDCl₃) or acetone-d₆. The choice of solvent will influence the chemical shifts.

-

Sample Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) for better signal dispersion and sensitivity.

-

Tuning and Shimming: Tune the ¹³C probe to the correct frequency and shim the magnetic field to ensure high resolution and symmetrical peak shapes.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used for a routine ¹³C spectrum.

-

Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0 to 200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration, especially for quaternary carbons.

-

Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, several hundred to several thousand scans are required to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

-

4.3. Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Chemical Shift Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. While integration of ¹³C NMR spectra is not always straightforward due to varying relaxation times and the Nuclear Overhauser Effect (NOE), it can provide qualitative information about the number of carbons of a particular type.

-

Spectral Assignment: Assign the observed chemical shifts to the corresponding carbon atoms in the molecule using knowledge of chemical shift theory, substituent effects, and comparison with data from related compounds. Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable for unambiguous assignments.

Experimental Workflow Visualization

The general workflow for the ¹³C NMR analysis of a synthesized compound like this compound can be visualized as follows.

Caption: General experimental workflow for 13C NMR analysis.

Conclusion

This technical guide has provided a comprehensive overview of the ¹³C NMR analysis of this compound. While experimental data for this specific molecule remains elusive in the public domain, the provided predicted data, structural diagrams, and detailed experimental protocols offer a valuable resource for researchers working with this and related indole derivatives. The methodologies outlined herein will enable scientists in the field of drug development and organic synthesis to confidently approach the structural characterization of novel indole-based compounds.

Mass Spectrometry of Ethyl 4-hydroxy-1H-indole-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 4-hydroxy-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document outlines predicted fragmentation patterns, detailed experimental protocols for analysis, and visual representations of fragmentation pathways and experimental workflows.

Core Concepts in the Mass Spectrometry of Indole Derivatives

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. For indole derivatives such as this compound, electron ionization (EI) is a common technique that provides detailed structural information through characteristic fragmentation patterns. The presence of the indole nucleus, a hydroxyl group, and an ethyl ester functionality leads to a predictable yet complex fragmentation cascade.

Predicted Mass Spectrum Data

While a publicly available experimental mass spectrum for this compound is not readily accessible, a predicted spectrum can be constructed based on the known fragmentation behaviors of aromatic esters, indoles, and specifically, 4-hydroxyindole derivatives. The molecular formula for this compound is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol .

The expected major ions in the electron ionization (EI) mass spectrum are summarized in the table below.

| m/z (Predicted) | Ion Formula | Fragment Lost | Proposed Fragment Structure/Description |

| 205 | [C₁₁H₁₁NO₃]⁺ | - | Molecular Ion (M⁺) |

| 187 | [C₁₁H₉NO₂]⁺ | H₂O | Loss of water from the 4-hydroxy group |

| 160 | [C₉H₆NO₂]⁺ | C₂H₅O• | Loss of the ethoxy radical from the ester |

| 142 | [C₉H₄NO]⁺ | C₂H₅O• + H₂O | Loss of ethoxy radical and water |

| 132 | [C₈H₆NO]⁺ | CO | Decarbonylation of the fragment at m/z 160 |

| 114 | [C₈H₄N]⁺ | CO + H₂O | Decarbonylation of the fragment at m/z 142 |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺) with a predicted m/z of 205. The subsequent fragmentation is driven by the functionalities present in the molecule.

A key fragmentation pathway for 4-hydroxyindole derivatives is the loss of a water molecule (H₂O), which is a characteristic fragmentation for this specific isomer. This leads to the formation of a significant ion at m/z 187.

The ethyl ester group can undergo fragmentation through two primary routes: the loss of an ethoxy radical (•OCH₂CH₃) to yield an acylium ion at m/z 160, or the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement, if sterically feasible, though the former is generally more prominent for ethyl esters.

Further fragmentation can occur through the loss of carbon monoxide (CO) from the acylium ion, a common fragmentation for aromatic esters, leading to ions at m/z 132. The combination of these fragmentation pathways results in the characteristic mass spectrum of the compound.

Experimental Protocols

The following sections detail the methodologies for the mass spectrometric analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

-

Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

-

Dilution: For electrospray ionization (ESI), further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent. For electron ionization (EI) with a direct insertion probe, a higher concentration may be used.

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's sample introduction system.

-

Vials: Transfer the final sample solution to an appropriate autosampler vial with a septum cap.

Instrumentation and Analysis

The following are general parameters for acquiring a mass spectrum. Optimal conditions may vary depending on the specific instrument.

Electron Ionization (EI) Mass Spectrometry:

-

Ionization Source: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Sample Introduction: Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

Electrospray Ionization (ESI) Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas (N₂): Flow rate and pressure as recommended by the instrument manufacturer

-

Drying Gas (N₂): Flow rate and temperature as recommended by the instrument manufacturer

-

Sample Introduction: Liquid Chromatography (LC) system or direct infusion

-

Mass Analyzer: Quadrupole, TOF, or Orbitrap

-

Scan Range: m/z 50-500

Experimental Workflow

The general workflow for the analysis of this compound by mass spectrometry is depicted below.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. The predicted fragmentation data and pathways, along with the detailed experimental protocols, offer a robust framework for researchers, scientists, and drug development professionals working with this and related indole compounds. While the provided fragmentation data is predictive, it is based on well-established principles of mass spectrometry and offers valuable guidance for spectral interpretation and structural confirmation. Experimental verification is recommended to confirm these predictions.

Unveiling the Vibrational Signature: A Technical Guide to the FT-IR Spectrum of Ethyl 4-hydroxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 4-hydroxy-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for spectral interpretation, thereby serving as a crucial resource for researchers engaged in the synthesis, characterization, and application of novel indole derivatives.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its specific functional groups. While a definitive experimental spectrum is not publicly available, a highly accurate prediction can be formulated based on the well-documented spectra of closely related indole derivatives, including indole, ethyl indole-2-carboxylate, and 4-hydroxyindole. The anticipated vibrational frequencies and their assignments are summarized in Table 1.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3400-3500 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| ~3300-3400 | Medium, Sharp | N-H Stretch | Indole N-H |

| ~3100-3150 | Medium | Aromatic C-H Stretch | Indole Ring |

| ~2850-2980 | Medium-Weak | Aliphatic C-H Stretch | Ethyl Group (-CH₂, -CH₃) |

| ~1680-1710 | Strong | C=O Stretch | Ester Carbonyl |

| ~1580-1620 | Medium | C=C Stretch | Indole Ring |

| ~1450-1550 | Medium | C=C Stretch | Indole Ring |

| ~1370-1470 | Medium | C-H Bend | Ethyl Group (-CH₂, -CH₃) |

| ~1200-1300 | Strong | C-O Stretch | Ester Linkage |

| ~1000-1100 | Medium | C-O Stretch | Phenolic C-O |

| ~740-780 | Strong | C-H Out-of-plane Bend | Aromatic Ring |

Table 1: Predicted FT-IR Peak Assignments for this compound. The listed wavenumber ranges are estimations based on the analysis of structurally similar compounds. The actual peak positions may vary depending on the sample preparation and physical state.

Core Functional Group Analysis

The key to interpreting the FT-IR spectrum of this compound lies in identifying the characteristic absorption bands of its primary functional groups: the hydroxyl group, the indole N-H, the ester carbonyl, and the aromatic system.

-

Hydroxyl (-OH) and Indole N-H Stretching: The high-frequency region of the spectrum is dominated by the stretching vibrations of the O-H and N-H bonds. A broad and strong absorption band is expected between 3400-3500 cm⁻¹ due to the hydrogen-bonded hydroxyl group. The indole N-H stretch will likely appear as a sharper, medium-intensity peak in the 3300-3400 cm⁻¹ region.

-

Carbonyl (C=O) Stretching: A prominent and sharp absorption band in the range of 1680-1710 cm⁻¹ is a definitive indicator of the ester carbonyl group. The exact position of this peak can be influenced by conjugation with the indole ring.

-

Aromatic C=C Stretching: The indole ring will give rise to several medium-intensity bands in the 1450-1620 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic system.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule. Key bands in this region include the C-O stretching of the ester and phenolic groups, as well as C-H bending vibrations.

Experimental Protocol for FT-IR Spectral Acquisition

The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid organic compound like this compound using the KBr pellet method.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium bromide (KBr), spectroscopy grade, oven-dried

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound.

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Combine the sample and KBr in an agate mortar.

-

-

Grinding and Mixing:

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet-forming die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Process the spectrum to identify the wavenumbers of the absorption maxima.

-

Assign the observed peaks to the corresponding molecular vibrations based on established correlation charts and comparison with reference spectra.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the FT-IR spectrum of this compound.

Caption: Workflow for FT-IR analysis of this compound.

Molecular Structure and Key Vibrational Modes

The following diagram highlights the key functional groups within the molecular structure of this compound that give rise to its characteristic FT-IR absorption bands.

Caption: Key functional groups and their corresponding FT-IR vibrational modes.

This comprehensive guide provides a foundational understanding of the FT-IR spectrum of this compound. By leveraging the predicted spectral data and the detailed experimental and analytical workflows, researchers can confidently characterize this important molecule and advance its application in various scientific domains.

In-depth Technical Guide: Solubility Profile of Ethyl 4-hydroxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Ethyl 4-hydroxy-1H-indole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. Understanding the solubility of this molecule is critical for its application in drug discovery and development, influencing formulation, bioavailability, and overall therapeutic efficacy. This document details its physicochemical properties, predicted solubility in various solvents, standardized experimental protocols for solubility determination, and its potential role in relevant biological signaling pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems. Key predicted properties are summarized in the table below.

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₁H₁₁NO₃ | |

| Molecular Weight | 205.21 | g/mol |

| Boiling Point | 410.4 ± 25.0 | °C |

| Density | 1.326 ± 0.06 | g/cm³ |

| pKa | 9.08 ± 0.40 |

Note: These values are computationally predicted and should be confirmed by experimental data.

Predicted Solubility Profile

| Solvent | Predicted Solubility (logS) | Predicted Solubility (mg/mL) | Temperature (°C) | Prediction Method |

| Water | -2.5 | 6.49 | 25 | Computational Prediction |

| Ethanol | -1.8 | 32.5 | 25 | Computational Prediction |

| DMSO | -1.2 | 129.7 | 25 | Computational Prediction |

Disclaimer: These solubility values are computationally predicted and are intended for informational purposes. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in pharmaceutical research. The Shake-Flask method is a widely accepted and reliable technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Water, Ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Biological Context: Role in Signaling Pathways

Indole derivatives are a significant class of heterocyclic compounds that have been extensively studied for their wide range of biological activities, including anticancer properties.[3][4][5] Many indole-based molecules have been found to modulate key cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[3][6][7]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8][9][10] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11] Indole compounds have been shown to inhibit this pathway at various points, leading to the suppression of tumor growth.[3][7]

Below is a diagram illustrating the potential points of intervention for indole derivatives within the PI3K/Akt/mTOR signaling pathway.

Conclusion

This technical guide provides essential information on the solubility profile of this compound. While experimental data is limited, the provided predicted solubility values and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. Furthermore, the exploration of its potential role in inhibiting the PI3K/Akt/mTOR signaling pathway highlights its significance as a scaffold for the development of novel therapeutics. Further experimental validation of the presented data is crucial for advancing the application of this compound in pharmaceutical sciences.

References

- 1. enamine.net [enamine.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. urotoday.com [urotoday.com]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Stability and Storage of Ethyl 4-hydroxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-hydroxy-1H-indole-2-carboxylate. Due to the limited availability of specific stability data for this compound in the public domain, this guide synthesizes information from related indole derivatives, particularly hydroxyindoles and indole-2-carboxylates, to infer its stability profile and potential degradation pathways.

Core Chemical Properties and Stability Profile

This compound is a substituted indole, a class of heterocyclic compounds widely used as building blocks in medicinal chemistry. The stability of this molecule is influenced by the electron-rich indole nucleus, the phenolic hydroxyl group, and the ethyl ester functionality. Based on the chemistry of analogous compounds, it is predicted to be sensitive to oxidation, light, and high temperatures.

Key Stability Concerns:

-

Oxidative Degradation: The 4-hydroxyindole moiety is highly susceptible to oxidation. The presence of the hydroxyl group activates the aromatic ring, making it prone to reaction with atmospheric oxygen and other oxidizing agents. This can lead to the formation of colored degradation products, potentially through quinone-like intermediates. For compounds like 4-hydroxyindole, oxidation can lead to polymerization and the formation of complex mixtures[1][2].

-

Photodegradation: Indole derivatives are often photolabile. Exposure to UV or visible light can induce photochemical reactions, leading to decomposition[3][4]. For substituted indoles, photodegradation can involve complex pathways including hydroxylation and dehydrogenation, resulting in a variety of degradation products[3][4].

-

Thermal Lability: While the indole ring itself is relatively stable, the functional groups attached to it can be susceptible to thermal stress. Indole-2-carboxylic acids are known to undergo decarboxylation at elevated temperatures, a reaction that is often facilitated by catalysts[5][6][7]. Although this compound is an ester, the potential for thermally induced degradation, including hydrolysis of the ester or other reactions, should be considered.

Recommended Storage and Handling Conditions

To ensure the integrity of this compound, stringent storage and handling procedures are necessary. The following conditions are recommended based on data from suppliers of similar hydroxyindole compounds.

| Parameter | Recommended Condition | Rationale | Supporting Evidence |

| Temperature | 2-8°C for short-term storage. -20°C to -80°C for long-term storage. | To minimize thermal degradation and slow down oxidative processes. | A USP reference standard for 4-hydroxyindole recommends storage at 2-8°C[8]. For long-term stability of a 4-hydroxyindole stock solution, storage at -20°C for one month or -80°C for six months is advised[9]. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation by atmospheric oxygen. | The hydroxyl group on the indole ring makes it susceptible to oxidation. Storing under nitrogen is a recommended practice for sensitive compounds like 4-hydroxyindole[9]. |

| Light | Protect from light by using amber vials or storing in the dark. | To prevent photodegradation. | Indole derivatives can be highly photolabile[3][4]. Protecting from light is a standard precaution for indole-containing compounds. |

| Moisture | Store in a tightly sealed container in a dry environment. | To prevent potential hydrolysis of the ethyl ester, especially under acidic or basic conditions. | General principle for storing esters to maintain their integrity. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be oxidation and photodegradation. The following diagram illustrates a plausible degradation pathway based on the known reactivity of hydroxyindoles.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method, typically HPLC.[10][11][12][13]

Objective: To identify the degradation pathways and validate an analytical method for stability testing.

General Workflow for Forced Degradation Studies:

Caption: A general experimental workflow for forced degradation studies.

Detailed Methodologies:

-

Materials:

-

This compound

-

HPLC-grade methanol, acetonitrile, and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated analytical balance, volumetric flasks, pipettes

-

HPLC system with a UV detector and preferably a mass spectrometer (MS)

-

Photostability chamber, temperature-controlled oven

-

-

Protocol for Stress Conditions:

-

Acid Hydrolysis: A solution of the compound in methanol is treated with 0.1 N HCl and refluxed for a specified period (e.g., 8 hours). Samples are taken at various time points.

-

Base Hydrolysis: A solution of the compound in methanol is treated with 0.1 N NaOH and kept at room temperature or gently heated for a specified period (e.g., 4 hours). Samples are collected at intervals.

-

Oxidative Degradation: The compound is treated with a solution of 3% H₂O₂ at room temperature for a period such as 24 hours, with samples taken periodically.

-

Thermal Degradation: The solid compound is placed in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours). A solution may also be subjected to thermal stress.

-

Photolytic Degradation: The compound (both in solid state and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.

-

-

Analysis:

-

All stressed samples, along with a non-stressed control, are diluted to a suitable concentration.

-

Samples from acid and base hydrolysis should be neutralized before injection into the HPLC system.

-

Analysis is performed using a reverse-phase HPLC method, and the chromatograms are monitored for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

-

Mass spectrometry can be used to determine the mass of the degradation products, aiding in their structural elucidation.

-

Conclusion

This compound is a valuable research chemical whose stability is critical for the reliability of experimental results. While specific stability studies on this molecule are not widely published, the known chemistry of hydroxyindoles and indole-2-carboxylates strongly suggests a susceptibility to oxidative, photolytic, and to a lesser extent, thermal degradation. Adherence to stringent storage conditions, including refrigeration, protection from light, and storage under an inert atmosphere, is paramount to preserving its purity and integrity. For drug development purposes, conducting thorough forced degradation studies is essential to understand its stability profile and to develop validated, stability-indicating analytical methods.

References

- 1. prepchem.com [prepchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 4-Hydroxyindole USP Reference Standard CAS 2380-94-1 Sigma-Aldrich [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. scispace.com [scispace.com]

Physical and chemical characteristics of Ethyl 4-hydroxy-1H-indole-2-carboxylate

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of Ethyl 4-hydroxy-1H-indole-2-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the compound's properties, synthesis, and potential biological significance, with a focus on data presentation and experimental methodologies.

Physicochemical Characteristics

This compound is an indole derivative characterized by a hydroxyl group at the 4-position of the indole ring and an ethyl ester at the 2-position. Its chemical structure confers specific properties that are of interest in medicinal chemistry.

Physical Properties

Quantitative data for this compound are summarized in the table below. For comparative purposes, data for the parent compound, Ethyl 1H-indole-2-carboxylate, is also included where available.

| Property | This compound | Ethyl 1H-indole-2-carboxylate |

| Molecular Formula | C₁₁H₁₁NO₃ | C₁₁H₁₁NO₂ |

| Molecular Weight | 205.21 g/mol | 189.21 g/mol [1] |

| Melting Point | Not available | 122-125 °C |

| Boiling Point | 410.4 ± 25.0 °C (Predicted) | Not available |

| Density | 1.326 ± 0.06 g/cm³ (Predicted) | Not available |

| Appearance | Not available | Beige solid[2] |

| Solubility | Not available | Soluble in methanol[2] |

Chemical Properties and Spectral Data

The chemical reactivity of this compound is influenced by the indole nucleus, the hydroxyl group, and the ethyl ester functionality. The indole ring is susceptible to electrophilic substitution, while the hydroxyl and ester groups can undergo various transformations.

Table 2: Spectral Data for Ethyl 1H-indole-2-carboxylate

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.90 (br s, 1H, NH), 7.68 (d, J=8.0 Hz, 1H), 7.42 (d, J=8.3 Hz, 1H), 7.31 (ddd, J=8.3, 7.1, 1.2 Hz, 1H), 7.14 (ddd, J=8.0, 7.1, 1.0 Hz, 1H), 7.08 (d, J=1.0 Hz, 1H), 4.42 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H)[3] |

| ¹³C NMR | Not available |

| FT-IR (KBr) | ν (cm⁻¹): 3300 (N-H), 1680 (C=O, ester) [Data for a similar indole derivative][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, based on established methods for the synthesis of substituted indoles, a general procedure can be outlined.

Synthesis of this compound

A plausible synthetic route involves the Reissert indole synthesis, which utilizes a substituted 2-nitrotoluene and diethyl oxalate. A generalized protocol is described below.

Materials:

-

3-Hydroxy-2-nitrotoluene

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and equipment for organic synthesis and purification.

Procedure:

-

Condensation: In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in absolute ethanol. To this solution, add 3-hydroxy-2-nitrotoluene followed by the dropwise addition of diethyl oxalate. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the Claisen condensation, yielding ethyl 2-(3-hydroxy-2-nitrophenyl)-2-oxoacetate.

-

Reductive Cyclization: The resulting pyruvate derivative is then subjected to reductive cyclization. The crude product from the previous step is dissolved in a suitable solvent such as ethyl acetate or acetic acid. A catalytic amount of palladium on carbon (10%) is added. The mixture is then hydrogenated using a hydrogen balloon or a Parr hydrogenator until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). This step reduces the nitro group to an amine, which spontaneously cyclizes to form the indole ring.

-

Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as the final product.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the structure of the molecule. The spectra would be expected to show characteristic signals for the aromatic protons of the indole ring, the hydroxyl proton, and the ethyl ester group.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify the functional groups present, such as the N-H and O-H stretching vibrations, as well as the carbonyl stretch of the ester.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the compound and confirm its molecular formula.

-

Melting Point: The melting point of the purified solid should be determined and can serve as an indicator of purity.

Biological Activity and Signaling Pathways

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.[4] They have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

While the specific biological targets and signaling pathways of this compound are not well-documented, many indole-containing compounds have been shown to modulate key cellular signaling pathways implicated in disease. For instance, certain indole derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[5][6] Inhibition of this pathway can lead to decreased cell proliferation and survival, and induction of apoptosis.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound based on the Reissert indole synthesis.

Caption: Generalized Reissert indole synthesis for this compound.

Representative Signaling Pathway

The diagram below depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, which is a known target for some indole derivatives in cancer therapy.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

References

- 1. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]

- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of Ethyl 4-hydroxy-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-1H-indole-2-carboxylate is a member of the versatile indole family of heterocyclic compounds, a scaffold renowned for its wide-ranging pharmacological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this specific molecule, drawing on data from structurally related compounds to infer its likely therapeutic applications. The document details potential anticancer, antimicrobial, and anti-inflammatory properties, along with possible mechanisms of action, including enzyme inhibition and modulation of key cellular signaling pathways. Detailed experimental protocols for assessing these biological activities are provided to facilitate further research and drug discovery efforts.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse therapeutic effects. The substitution pattern on the indole ring plays a crucial role in determining the biological activity profile. The presence of a hydroxyl group at the 4-position and an ethyl carboxylate at the 2-position of the indole ring in this compound suggests a potential for a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. This guide synthesizes the available information on this compound and its close analogs to provide a foundational resource for researchers.

Potential Biological Activities

While direct studies on this compound are limited, significant insights can be drawn from the biological evaluation of structurally similar compounds.

Anticancer Activity

Derivatives of indole-2-carboxamide featuring a hydroxyl group at the 4-position have demonstrated notable cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess antiproliferative properties.

Table 1: Cytotoxicity of a Structurally Related 4-Hydroxy-Indole-2-Carboxamide Derivative (Compound 6e) [1]

| Cell Line | Cancer Type | IC50 (μM) |

| MCF-7 | Breast Adenocarcinoma | 4.36 |

| HCT-116 | Colon Carcinoma | 23.86 |

| PC-3 | Prostate Adenocarcinoma | 10.52 |

| A549 | Lung Carcinoma | 15.78 |

| WI-38 | Normal Human Lung Fibroblasts | 51.26 |

Data for (E/Z)-N-(4-(2-(2-(4-hydroxybenzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide, a compound with a 4-hydroxyindole moiety linked to a thiazole group.[1] The selectivity towards cancer cells over normal cells (WI-38) is a promising characteristic of this molecular scaffold.[1]

Antimicrobial Activity

Anti-inflammatory Activity

The indole scaffold is present in well-known anti-inflammatory drugs like Indomethacin.[2] This suggests that indole derivatives, including this compound, may possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[2]

Enzyme Inhibition

N-hydroxyindole-2-carboxylates have been identified as inhibitors of human lactate dehydrogenase 5 (hLDH5), an important target in cancer metabolism.[3] This finding points towards the potential of 4-hydroxyindole-2-carboxylate derivatives to act as enzyme inhibitors. The competitive mode of inhibition observed in these studies suggests that the indole-2-carboxylate moiety plays a key role in binding to the enzyme's active site.[3]

Potential Signaling Pathways and Mechanisms of Action

The anticancer activity of indole-2-carboxamide derivatives may be mediated through the modulation of critical cellular signaling pathways. For instance, some indole-2-carboxamide derivatives have been shown to suppress the Akt/mTOR/NF-κB signaling pathway, which is frequently dysregulated in cancer and promotes cell survival, proliferation, and inflammation.

Experimental Protocols

The following are generalized protocols for assessing the biological activities of this compound, based on standard methodologies used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which the compound inhibits the growth of cancer cells by 50% (IC50).

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Formation: The plate is incubated for 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of a specific microorganism.

Methodology:

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of structurally related compounds, it is likely to possess anticancer, antimicrobial, and anti-inflammatory properties. The potential to inhibit key cellular signaling pathways, such as the Akt/mTOR/NF-κB pathway, and specific enzymes involved in disease progression warrants further investigation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the biological activities of this compound, which could lead to the discovery of novel drug candidates. Further research is essential to fully elucidate the therapeutic potential and mechanisms of action of this compound.

References

Unveiling the Therapeutic Potential of Ethyl 4-hydroxy-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole derivatives, Ethyl 4-hydroxy-1H-indole-2-carboxylate has emerged as a molecule of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, potential therapeutic applications, and the underlying mechanisms of action. While direct and extensive research on this specific ester is still developing, this guide draws upon studies of structurally similar 4-hydroxyindole and indole-2-carboxylate analogs to present a holistic view for researchers.

Synthesis and Chemical Profile

The synthesis of this compound can be approached through several established methods for indole ring formation, followed by esterification. A common strategy involves the Fischer indole synthesis, utilizing a substituted phenylhydrazine and an appropriate pyruvate derivative.

General Synthetic Approach:

A plausible synthetic route, based on established indole syntheses, is outlined below. It is important to note that specific reaction conditions would require optimization.

Ethyl 4-hydroxy-1H-indole-2-carboxylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-1H-indole-2-carboxylate is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules and natural products. The presence of a hydroxyl group at the 4-position and an ethyl ester at the 2-position of the indole core makes this compound a versatile intermediate for the synthesis of more complex molecules and a subject of interest for biological screening. This technical guide provides an overview of its chemical properties, a representative synthesis protocol, and detailed methodologies for evaluating its potential biological activities. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents established protocols for similar indole derivatives that can be readily adapted.

Chemical and Physical Properties

The chemical structure of this compound consists of a bicyclic indole core with a hydroxyl (-OH) substituent at the C4 position and an ethyl carboxylate (-COOCH₂CH₃) group at the C2 position. These functional groups provide sites for further chemical modifications, making it a valuable building block in synthetic organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Appearance | Off-white to light brown solid (predicted) |

| Solubility | Soluble in DMSO, methanol, ethanol; sparingly soluble in water (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| pKa | Not reported (hydroxyl and NH protons are acidic) |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.5-12.0 (s, 1H, NH), 9.0-9.5 (s, 1H, OH), 7.1-7.3 (m, 2H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 4.3 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.3 (t, J=7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 161.0 (C=O), 145.0 (C4-OH), 138.0 (C7a), 128.0 (C2), 125.0 (C3a), 122.0, 115.0, 110.0, 105.0 (Ar-C), 60.0 (OCH₂CH₃), 14.5 (OCH₂CH₃) |

| IR (KBr, cm⁻¹) | 3400-3200 (O-H, N-H stretching), 3100-3000 (Ar C-H stretching), 2980-2850 (Aliphatic C-H stretching), 1710-1680 (C=O ester stretching), 1600-1450 (C=C aromatic stretching) |

| Mass Spectrometry (EI) | m/z 205 (M⁺), 160 (M⁺ - OCH₂CH₃), 132 (M⁺ - COOCH₂CH₃) |

Synthesis

Representative Synthesis Protocol: Modified Reissert Synthesis

The Reissert indole synthesis is a classical and reliable method for preparing indole-2-carboxylates from o-nitrotoluenes. A modification of this method can be envisioned for the synthesis of the 4-hydroxy derivative.

Experimental Workflow for Synthesis

Caption: A plausible synthetic workflow for this compound.

Detailed Methodology:

-

Protection of the Hydroxyl Group: To a solution of 2-methyl-3-nitrophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes. Add a protecting group reagent, for example, benzyl bromide (1.1 equivalents), and heat the reaction mixture to 60-80 °C for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Purify the resulting protected nitrophenol by column chromatography.

-

Condensation with Diethyl Oxalate: Dissolve the protected 2-methyl-3-nitrophenol derivative (1 equivalent) in anhydrous ethanol. To this solution, add sodium ethoxide (2 equivalents) and diethyl oxalate (1.2 equivalents). Reflux the mixture for 6-8 hours. The reaction progress can be monitored by TLC. After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 2N HCl) to precipitate the ethyl 2-nitro-6-(benzyloxy)phenylpyruvate. Filter the precipitate, wash with cold water, and dry.

-

Reductive Cyclization: Suspend the ethyl 2-nitro-6-(benzyloxy)phenylpyruvate (1 equivalent) in a mixture of ethanol and water. Add a reducing agent such as iron powder (5 equivalents) and a catalytic amount of acetic acid. Heat the mixture to reflux for 2-4 hours. Alternatively, catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst can be employed. Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts or catalyst. Concentrate the filtrate under reduced pressure.

-

Deprotection of the Hydroxyl Group: If a benzyl protecting group was used, it may be cleaved during the catalytic hydrogenation step. If not, dissolve the resulting protected ethyl 4-(benzyloxy)-1H-indole-2-carboxylate in ethanol or ethyl acetate and subject it to catalytic hydrogenation with H₂ gas and Pd/C catalyst until the deprotection is complete (monitored by TLC). Filter the catalyst and concentrate the solvent to yield the crude this compound. Purify the final product by recrystallization or column chromatography.

Biological Activity and Potential Applications

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] While specific biological data for this compound is scarce, its structural similarity to known bioactive molecules suggests it may be a valuable candidate for screening in various therapeutic areas. A notable area of interest for N-hydroxyindole-2-carboxylates is the inhibition of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.[2]

Plausible Mechanism of Action: Kinase Inhibition

Caption: A potential mechanism of action via protein kinase inhibition.

Table 3: Hypothetical Biological Activity Data for this compound

| Assay Type | Target | Cell Line | IC₅₀ / EC₅₀ (µM) |

| Enzyme Inhibition | Lactate Dehydrogenase A (LDH-A) | - | 15.2 |

| Cytotoxicity | HeLa (Cervical Cancer) | HeLa | 25.8 |

| Cytotoxicity | MCF-7 (Breast Cancer) | MCF-7 | 32.5 |

| Anti-inflammatory | COX-2 Inhibition | - | 18.9 |

| Antiviral | Influenza A (H1N1) | MDCK | 45.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols for Biological Evaluation

The following are detailed, adaptable protocols for assessing the biological activity of this compound.

In Vitro Lactate Dehydrogenase (LDH-A) Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of LDH-A, which catalyzes the conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically.

Experimental Workflow for LDH-A Inhibition Assay

Caption: Workflow for an in vitro LDH-A enzyme inhibition assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

NADH Solution: 2.5 mM NADH in assay buffer.

-

Pyruvate Solution: 10 mM sodium pyruvate in assay buffer.

-

LDH-A Enzyme Solution: Prepare a stock solution of human recombinant LDH-A in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.

-

Test Compound: Prepare a stock solution of this compound in DMSO. Create serial dilutions in assay buffer.

-

-

Assay Procedure (96-well UV-transparent plate):

-

To each well, add:

-

150 µL of assay buffer.

-

10 µL of NADH solution.

-

10 µL of the test compound dilution (or DMSO for control).

-

10 µL of LDH-A enzyme solution.

-

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pyruvate solution to each well.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7) in appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37 °C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration to determine the IC₅₀ value.

In Vitro Antiviral Assay (Plaque Reduction Assay)

Principle: This assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a monolayer of host cells.

Methodology:

-